7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJLGAROGPJXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves the bromination of 2,3-dihydrobenzofuran followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The brominated intermediate is then subjected to nucleophilic substitution with an amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2,3-dihydrobenzofuran-3-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Pharmaceutical Research Applications
-
Antidepressant Development :
- Preliminary studies suggest that 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride may serve as a lead compound for developing new antidepressants. Its structural properties allow for modifications that can enhance its efficacy against depression-related disorders.
-
Neuroprotective Agents :
- The compound has been explored for its neuroprotective properties, potentially providing therapeutic benefits in neurodegenerative diseases. Its ability to interact with various neurotransmitter systems makes it a candidate for further investigation in this area.
- Poly(ADP-ribose) Polymerase Inhibition :
Chemical Biology Applications
-
Structure-Activity Relationship Studies :
- The unique structure of this compound makes it valuable for exploring structure-activity relationships in drug design. By modifying the compound's structure, researchers can assess how different functional groups affect biological activity and binding affinity.
-
Binding Affinity Studies :
- Interaction studies have focused on the compound's binding affinity to various biological targets, which is essential for understanding its pharmacological effects. These studies help elucidate the mechanisms through which the compound exerts its actions within biological systems.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, allowing for high-purity production suitable for research applications. Common methods include:
- Bromination of benzofuran derivatives.
- Amination reactions to introduce the amino group at the 3-position.
These synthetic pathways are crucial for generating derivatives that can be tested for enhanced biological activity or altered pharmacokinetic properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogen Variation
Table 1: Key Structural and Physical Properties
Key Observations :
- Halogen Position : Bromine at C7 (target compound) vs. C5 or C6 in analogues alters electronic effects and steric interactions. For example, bromine at C7 may enhance electrophilic reactivity compared to C5 .
- Complexity : Addition of a phenethyl group (as in ) increases molecular weight by >180 g/mol, expanding applications in receptor-targeted drug design.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound and ) are typically water-soluble, aiding in formulation. Free bases (e.g., ) require organic solvents like DMSO for dissolution.
- Stability : Bromine’s lower electronegativity compared to chlorine or fluorine may reduce oxidative degradation, enhancing shelf life .
Biological Activity
7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 250.52 g/mol. Its structure features a brominated benzofuran core with an amine group at the 3-position, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell growth and apoptosis, making it a candidate for cancer therapy.
- Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders like depression and anxiety.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has been identified as a potent inhibitor of the Bromo and Extra Terminal (BET) domain proteins, which play a role in regulating gene expression related to cancer progression. In vitro assays demonstrated significant selectivity for the second bromodomain (BD2), with an impressive 1000-fold selectivity over BD1 .
Case Study: BET Inhibition
A study explored a series of 2,3-dihydrobenzofurans as highly potent BET inhibitors. The findings indicated that modifications to the benzofuran structure could enhance potency and selectivity for BD2 while improving solubility . The following table summarizes key findings from this research:
| Compound | BD2 pIC50 | Selectivity (BD2/BD1) | Solubility (μg/mL) |
|---|---|---|---|
| Compound A | 7.9 | 2000-fold | ≥124 |
| Compound B | 7.5 | 1000-fold | ≥76 |
| Compound C | 8.0 | >1000-fold | >153 |
Antimicrobial and Antifungal Activities
Research has indicated that this compound exhibits antimicrobial and antifungal properties. Studies have shown effectiveness against a range of bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment .
Synthesis and Applications
The synthesis of this compound involves multi-step organic reactions, including bromination and amination processes. This compound serves as a building block for the synthesis of more complex organic molecules and is utilized in various organic transformations in medicinal chemistry .
Q & A
Q. 1.1. How can synthesis protocols for 7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride be optimized to improve yield and purity?
Methodological Answer:
- Critical Parameters : Control reaction temperature (20–25°C), pH (6.5–7.5 for amine stability), and reaction time (12–24 hrs for bromination) to minimize side reactions .
- Purification : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Validation : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and characterize intermediates via H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and HRMS (expected [M+H] at m/z 250.52) .
Q. 1.2. What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation : Use C NMR to resolve the benzofuran backbone (C-3 amine at δ 45–50 ppm; Br-substituted C-7 at δ 120–125 ppm) .
- Purity Assessment : Combine HPLC (≥97% purity) with elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Chirality Analysis : For enantiomeric variants, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) or polarimetry ([α] for R/S configurations) .
Q. 1.3. What structural features of this compound influence its reactivity in medicinal chemistry applications?
Methodological Answer:
- Functional Groups : The 3° amine enables salt formation (e.g., HCl salt for solubility) and nucleophilic substitution. The bromine at C-7 facilitates Suzuki coupling or Buchwald-Hartwig amination .
- Benzofuran Core : Enhances π-π stacking in receptor binding. Compare with non-brominated analogs (e.g., 5-bromo derivatives show reduced activity in dopamine receptor assays) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictory data on the compound’s enantiomer-specific biological activity?
Methodological Answer:
- Enantiomer Separation : Use preparative chiral chromatography to isolate (R)- and (S)-enantiomers. Validate enantiopurity via circular dichroism (CD) spectroscopy .
- Activity Profiling : Test separated enantiomers in cell-based assays (e.g., cAMP modulation in HEK293 cells transfected with GPCRs). For example, (R)-enantiomers may show 10-fold higher affinity for serotonin receptors than (S)-enantiomers .
- Structural Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of enantiomers with target proteins (e.g., 5-HT receptors) .
Q. 2.2. What strategies are effective in analyzing discrepancies between in vitro binding assays and in vivo pharmacological studies?
Methodological Answer:
- Assay Optimization : Use surface plasmon resonance (SPR) for in vitro KD measurements and compare with radioligand binding in brain tissue homogenates. Address false negatives via metabolite profiling (LC-MS/MS) .
- Pharmacokinetic Factors : Evaluate blood-brain barrier penetration (logP = 1.8 predicted) and plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy .
- Orthogonal Validation : Combine patch-clamp electrophysiology (for ion channel targets) with behavioral assays (e.g., forced swim test for antidepressant activity) .
Q. 2.3. How do structural analogs of this compound differ in their biological and chemical profiles?
Methodological Answer:
-
Comparative Analysis :
Compound Name CAS Number Key Differences vs. Target Compound (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine HCl 2703745-61-1 Chiral center alters receptor selectivity 5-Bromo-2,3-dihydrobenzofuran-3-amine 885280-79-5 Bromine at C-5 reduces serotonin affinity (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine HCl 1414960-64-7 Stereochemistry impacts metabolic stability -
Structure-Activity Relationship (SAR) : Replace bromine with chlorine or fluorine to assess halogen effects on lipophilicity (ClogP) and target engagement .
Data Contradiction and Validation
Q. 3.1. How should researchers address inconsistent NMR spectral data for this compound across studies?
Methodological Answer:
- Solvent Effects : Record H NMR in deuterated DMSO (vs. CDCl) to resolve amine proton broadening. For example, NH protons appear as a broad singlet at δ 2.8–3.2 ppm in DMSO-d .
- Dynamic Exchange : Use variable-temperature NMR (VT-NMR) to suppress exchange broadening in amine protons (e.g., at 25°C vs. 40°C) .
- Cross-Lab Validation : Share raw spectral data (FID files) via platforms like NMReDATA for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
